Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of phenylpropanoate, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,4-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(3,4-Difluorophenyl)-2-oxopropanoic acid.
Reduction: 3-(3,4-Difluorophenyl)-2-hydroxypropanoate.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate: Similar structure but with methyl groups instead of fluorine.
Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals.
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
methyl 3-(3,4-difluorophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8F2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3 |
InChI Key |
BEMDTMLESIWDMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.